molecular formula C18H20N4OS3 B2448674 4-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1203063-84-6

4-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2448674
CAS No.: 1203063-84-6
M. Wt: 404.57
InChI Key: LQSVWJLWAZLICZ-UHFFFAOYSA-N
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Description

The compound “4-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents .


Synthesis Analysis

The synthesis of similar compounds involves the design and in silico ADMET prediction, followed by the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its derivation from benzo[d]thiazole and the presence of multiple functional groups including a methylthio group, a piperazine ring, and a carboxamide group .

Scientific Research Applications

Anti-Mycobacterial Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the chemical , has been identified as a new anti-mycobacterial chemotype. In a study, diverse benzo[d]thiazole-2-carboxamides were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed promising activity with minimal inhibitory concentrations in the low micromolar range, indicating potential in tuberculosis treatment (Pancholia et al., 2016).

Radiolabeling and Imaging

A derivative of benzo[d]thiazol-2-yl piperazine, similar to the compound of interest, was synthesized and radiolabeled for potential use in positron emission tomography (PET) imaging. This derivative was initially evaluated as a selective ligand for in-vitro D3 receptor imaging (Kuhnast et al., 2006).

Synthesis Methods

An alternative synthetic route for a compound structurally related to the query chemical was developed, demonstrating different methods of synthesizing these complex molecules (Shahinshavali et al., 2021).

Potential Inhibitor of Human Acyl-Coenzyme A

A compound similar to the queried chemical was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This study highlighted the therapeutic potential of these compounds in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antagonist of Neurokinin-2 Receptor

Benzo[b]thiophene derivatives, structurally similar to the chemical , were synthesized and tested as antagonists for the neurokinin-2 receptor. This demonstrates the potential use of such compounds in developing treatments for related disorders (Fattori et al., 2010).

Properties

IUPAC Name

4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS3/c1-24-13-4-5-15-16(11-13)26-18(20-15)22-8-6-21(7-9-22)17(23)19-12-14-3-2-10-25-14/h2-5,10-11H,6-9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSVWJLWAZLICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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